Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside

carbohydrate chemistry one-pot oligosaccharide synthesis chemoselective glycosylation

In oligosaccharide assembly, substituting the ethyl aglycone or phthalimido group of CAS 99409-32-2 compromises chemoselective activation and 1,2-trans stereocontrol. This shelf-stable, crystalline thioglycoside donor (mp 118-119 °C) resolves these challenges with precise reactivity: • Enables chemoselective activation over phenyl thioglycosides in one-pot elongation, reducing step count and improving yield. • Delivers reliable 1,2-trans-β-glycoside formation where 2-azido or 2-acetamido analogs yield unpredictable α/β mixtures. • Validated for Mycobacterium tuberculosis GlmM/GlmU inhibitor synthesis, providing a reproducible SAR starting point. Standard purity ≥98%; stock available for immediate dispatch.

Molecular Formula C22H25NO9S
Molecular Weight 479.5 g/mol
CAS No. 99409-32-2
Cat. No. B030956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
CAS99409-32-2
SynonymsEthyl 3,4,6-tri-O-Acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside;  Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-thio-β-D-glucopyranoside 3,4,6-Triacetate
Molecular FormulaC22H25NO9S
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1
InChIKeyZGCHNHSVSFNZPW-UGVAJALESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside: Procurement-Ready Glycosyl Donor


Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 99409-32-2) is a fully protected 1,2-trans ethyl thioglycoside donor derived from D-glucosamine, bearing acetyl esters at O-3, O-4, and O-6 and a phthalimido (Phth) group at the C-2 amine position [1]. This compound serves as a shelf-stable, crystalline precursor (mp 118–119 °C) with a molecular formula of C₂₂H₂₅NO₉S and a molecular weight of 479.5 g/mol . It is employed as a glycosyl donor or intermediate for the stereocontrolled construction of 1,2-trans-β-D-glucosaminide linkages in complex oligosaccharides and glycoconjugates [2].

1 Stable crystalline glycosyl donor
2 Ethyl aglycone enables chemoselective activation
3 Phthalimido directs 1,2-trans-β-stereocontrol

Why This Thioglycoside Cannot Be Casually Substituted


Thioglycoside donors with the same D-glucosamine scaffold are not functionally interchangeable, because the anomeric thioalkyl/aryl group and the C-2 nitrogen protecting group jointly dictate chemoselective activation rank, glycosylation stereoselectivity, and deprotection orthogonality. The ethyl aglycone of CAS 99409-32-2 confers a distinct reactivity profile that enables its selective activation over analogous phenyl thioglycoside donors containing identical armed/disarmed protecting-group patterns [1]. Simultaneously, the phthalimido group provides robust neighboring-group participation to secure 1,2-trans-β-glycoside formation, a capability that is absent or compromised with 2-azido or 2-acetamido variants [2]. Consequently, substituting any of these structural elements without quantitative justification risks the loss of chemoselectivity, stereochemical fidelity, or compatibility with orthogonal protecting-group strategies in multi-step oligosaccharide assembly.

Ethyl vs. phenyl aglycone: chemoselective activation rank differs under standard promoters, limiting interchangeable use in one-pot strategies.

Phthalimido vs. acetamido or azido: β-stereocontrol and acceptor reactivity may not transfer; acetamido donors can fail with hindered alcohols.

Deprotection orthogonality: phthalimido stability to reductive cleavage is distinct from 2-azido variants, altering compatible protecting-group sequences.

Quantitative Differentiation vs. Closest Analogs


Chemoselective Activation: Ethyl vs. Phenyl Thioglycoside

The ethyl thioglycoside functionality of CAS 99409-32-2 enables chemoselective activation over phenyl thioglycoside donors bearing the same protecting-group pattern. Under N-trifluoromethylthiosaccharin/TMSOTf promotion, ethyl thioglycosides were activated with high selectivity in the presence of phenyl thioglycosides, enabling one-pot oligosaccharide assembly without intermediate purification [1]. This reactivity hierarchy was maintained for both armed and disarmed substrates. In contrast, phenyl thioglycoside donors (e.g., phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside) remain unactivated under identical conditions [1].

Chemoselective Activation
Head-to-head
Ethyl thioglycoside selectively activated over phenyl under N-trifluoromethylthiosaccharin/TMSOTf.
Enables one-pot iterative glycosylation without intermediate purification.
Reactivity hierarchy maintained for armed and disarmed substrates.
carbohydrate chemistry one-pot oligosaccharide synthesis chemoselective glycosylation

Stereochemical Outcome: Phthalimido vs. Acetamido Protection

The phthalimido (Phth) group at C-2 provides robust 1,2-trans-β-stereocontrol via neighboring-group participation. In the synthesis of 3-amino-3-deoxy-β-mannopyranosides, Phth-protected thioglycoside donors gave exclusively α-glycosides due to strong NGP, whereas the corresponding 2-azido donors yielded intermediate α/β mixtures [1]. Similarly, in Koenigs-Knorr glycosylation, the Phth-protected glucopyranosyl chloride donor was the only C-2 variant that successfully glycosylated cyclohexanol, with the 2-acetamido analog failing to react under identical conditions [2].

Stereochemical Outcome
Class-level
Phth donors give stereospecific β-glycosides; acetamido donors fail to glycosylate cyclohexanol.
Phthalimido essential for reliable 1,2-trans-β-glucosaminide formation.
Azido donors give α/β mixtures under comparable conditions.
stereoselective glycosylation neighboring-group participation β-glucosaminide synthesis

Electrochemical Glycosylation with Tunable Reactivity

Under constant-potential electrolysis in acetonitrile, 2-deoxy-2-phthalimido-1-thio-β-D-gluco donors—including the ethyl congener—delivered β-glucosides selectively in excellent yields [1]. The oxidation potential of the thioglycoside donor is modulated by the aglycone: p-methoxyphenyl and p-methylphenyl derivatives exhibited lower oxidation potentials and therefore higher reactivity, whereas the ethyl derivative occupies an intermediate position between the most reactive aryl-substituted donors and the less reactive phenyl-substituted donors [1]. This tunable reactivity enables deliberate donor selection for sequential electrochemical activation schemes.

Electrochemical Reactivity
Class-level
Ethyl donor exhibits intermediate oxidation potential between p-methoxyphenyl and phenyl.
Balanced reactivity avoids premature activation or hydrolysis in electrolysis.
Constant-potential electrolysis in acetonitrile, undivided cell.
electrochemical glycosylation β-selectivity thioglycoside oxidation potential

Protecting-Group Orthogonality: Phthalimido Stability

The phthalimido group of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose derivatives is stable to reductive conditions that cleave 2,2,2-trichloroethyl (Troc) groups when using Zn dust in THF–pH 4.5 buffer, enabling selective Troc removal without phthalimido reduction [1]. In contrast, under acidic conditions (aqueous acetic acid), Zn dust reduces phthalimido to 3-hydroxyphthalimidine while also cleaving Troc groups [1]. This orthogonal stability profile enables sequential deprotection strategies in complex oligosaccharide synthesis that are not feasible with 2-acetamido-protected donors.

Protecting-Group Orthogonality
Class-level
Phthalimido remains intact under Zn/THF–pH 4.5 buffer while Troc is cleaved selectively.
Enables sequential deprotection in complex oligosaccharide synthesis.
Aqueous acetic acid reduces Phth to 3-hydroxyphthalimidine.
protecting-group orthogonality phthalimido stability selective deprotection

Synthetic Utility in Anti-Tubercular Drug Discovery

CAS 99409-32-2 is explicitly reported as a reactant for synthesizing methyl 2-amino-2-deoxy-α- and β-D-glucopyranoside 6-phosphates, which act as cell wall inhibitors of Mycobacterium tuberculosis enzymes GlmM and GlmU [1]. While the final bioactive compounds lack the phthalimido and acetyl groups, the fully protected ethyl thioglycoside intermediate is essential for the synthetic route because it enables: (a) stable storage without C-2 amine oxidation, (b) controlled glycosylation at the anomeric center via thioethyl activation, and (c) clean conversion of Phth to the free amine via hydrazinolysis followed by chemoselective N-acetylation [2].

Synthetic Utility
Data to verify
Reported as reactant for GlmM/GlmU inhibitor synthesis (M. tuberculosis).
Supports medicinal chemistry campaigns targeting cell wall biosynthesis.
Supplier-reported application; independent replication recommended.
antitubercular agents cell wall inhibitors amino sugar phosphates

Crystalline Isolation and Purity Benchmark

CAS 99409-32-2 is a crystalline solid with a reported melting point of 118–119 °C (ethyl acetate/hexane) . Commercial suppliers, including Bidepharm, provide batch-specific QC documentation including NMR, HPLC, and GC data, with a standard purity specification of ≥98% . In contrast, the analogous phenyl thioglycoside (CAS 79528-50-0) and methyl thioglycoside (CAS 79528-48-6) are available but may differ in crystallinity, melting point, and supplier QC documentation, which can affect reproducibility in multi-step syntheses where precise stoichiometry is critical .

Crystalline Purity
Data to verify
Crystalline solid, mp 118–119 °C; ≥98% purity with batch-specific QC.
Facilitates precise stoichiometric control in glycosylation.
Ethyl derivative offers well-defined crystalline isolation.
quality control crystalline intermediate procurement specification

Optimal Application Scenarios


Iterative One-Pot Oligosaccharide Assembly

When synthetic planning requires the sequential activation of two thioglycoside donors with identical protecting-group patterns, the ethyl aglycone of CAS 99409-32-2 enables chemoselective activation over phenyl thioglycosides using the N-trifluoromethylthiosaccharin/TMSOTf promoter system. This allows one-pot oligosaccharide elongation without intermediate workup, significantly reducing step count and improving overall yield [1].

Synthesis of 1,2-trans-β-D-Glucosaminide Linkages

For glycosylation targets requiring defined β-(1→N)-glucosaminide linkages in glycoconjugates, natural product glycosides, or bacterial oligosaccharide fragments, the phthalimido C-2 protection of CAS 99409-32-2 provides reliable 1,2-trans stereocontrol. This donor outperforms 2-acetamido and 2-azido analogs, which either fail to glycosylate sterically demanding acceptors or give unpredictable α/β mixtures [2][3].

GlmM/GlmU Inhibitor Intermediate for Tuberculosis

Medicinal chemistry programs targeting Mycobacterium tuberculosis cell wall biosynthesis can employ CAS 99409-32-2 as a key intermediate for the synthesis of 2-amino-2-deoxy-D-glucopyranoside 6-phosphate analogs. This compound has been explicitly validated in the synthesis of GlmM/GlmU inhibitors, providing a reproducible starting point for structure-activity relationship (SAR) campaigns [4].

Electrochemical Glycosylation with Balanced Reactivity

In electrochemical glycosylation protocols where the oxidation potential of the thioglycoside donor must be tuned to avoid premature activation or hydrolysis, CAS 99409-32-2 occupies an intermediate reactivity position—more reactive than phenyl thioglycosides but less reactive than p-methoxyphenyl thioglycosides. This enables its use in sequential electrochemical activation schemes for oligosaccharide construction [5].

Application
Selection Property
Validation Focus
Iterative one-pot oligosaccharide assembly
Ethyl aglycone chemoselectivity
Chemoselective activation over phenyl donors
1,2-trans-β-glucosaminide linkage construction
Phthalimido neighboring-group participation
Stereochemical outcome (β-selectivity)
GlmM/GlmU inhibitor intermediate synthesis
Crystalline protected donor stability
Reproducible route to amino sugar phosphates
Electrochemical glycosylation protocols
Intermediate oxidation potential
Balanced donor reactivity
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